molecular formula C10H12O2 B14010558 5-Hydroxy-2-isopropylbenzaldehyde CAS No. 532966-81-7

5-Hydroxy-2-isopropylbenzaldehyde

Cat. No.: B14010558
CAS No.: 532966-81-7
M. Wt: 164.20 g/mol
InChI Key: LOSOOQMIHYWSDD-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Chemical Transformations

In the realm of organic synthesis, 5-Hydroxy-2-isopropylbenzaldehyde is recognized as a versatile building block. The presence of three distinct functional groups—hydroxyl, isopropyl, and aldehyde—on the aromatic ring allows for a variety of chemical modifications. The aldehyde group is particularly reactive, readily participating in condensation reactions, while the hydroxyl group can be engaged in etherification or esterification reactions.

A significant chemical transformation involving this compound is the synthesis of Schiff bases. Schiff bases, which contain an imine or azomethine group (-C=N-), are formed through the condensation reaction of an aldehyde or ketone with a primary amine. For instance, research has shown the preparation of optically active sexidentate Schiff bases using 5-isopropylsalicylaldehyde (a synonym for this compound) researchgate.net. While detailed studies on this specific reaction are limited, extensive research on analogous compounds, such as 5-Chloro-2-isopropylbenzaldehyde, demonstrates the synthesis of a new series of Schiff bases through condensation with various primary amines bhu.ac.in. These reactions are typically catalyzed by a small amount of acid bhu.ac.in.

Furthermore, the general class of 2-hydroxybenzaldehydes, to which this compound belongs, is utilized in multicomponent reactions. One such example is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidines. Studies on various 2-hydroxybenzaldehyde derivatives have shown their successful application in synthesizing these heterocyclic compounds, which are of significant interest in medicinal chemistry.

Significance as a Precursor and Scaffold in Molecular Design

The molecular framework of this compound serves as a valuable scaffold for the design and synthesis of novel compounds with potential biological activities. The strategic placement of its functional groups allows for the introduction of diverse substituents, leading to the generation of libraries of derivatives for biological screening.

The derivatives of this compound, particularly Schiff bases and their metal complexes, are a major focus of research. The imine nitrogen and the phenolic oxygen of the Schiff bases can coordinate with various metal ions, forming stable metal complexes. These complexes have been investigated for their potential antimicrobial and anticancer properties. For example, studies on Schiff bases derived from the related 5-Chloro-2-isopropylbenzaldehyde have shown that the resulting compounds exhibit antimicrobial activity against various strains of gram-positive and gram-negative bacteria bhu.ac.in.

Moreover, the core structure is related to thymol (B1683141), a natural monoterpenoid with known therapeutic properties. This has inspired research into the synthesis of thymol-based derivatives, such as thymol aldehyde (4-hydroxy-5-isopropyl-2-methylbenzaldehyde), which have been evaluated for their antibacterial potential against pathogenic bacteria. The structural similarity suggests that this compound could also serve as a precursor for compounds with interesting pharmacological profiles.

Overview of Current Academic Research Trajectories

Current academic research involving this compound and its analogues is largely directed towards the development of new therapeutic agents. A significant trajectory is the exploration of the antimicrobial and antifungal activities of its derivatives. Researchers are actively synthesizing and characterizing new Schiff bases and other heterocyclic compounds derived from this scaffold and evaluating their efficacy against a range of microbial pathogens. The goal is to identify new lead compounds that could be developed into novel antibiotics to combat the growing problem of drug-resistant bacteria.

Another prominent research area is the investigation of the anticancer potential of these compounds. The ability of Schiff base derivatives to chelate metal ions and interact with biological macromolecules makes them attractive candidates for the design of new anticancer drugs. Research into related hydroxybenzaldehyde derivatives has shown that their metal complexes can exhibit significant cytotoxic activity against various cancer cell lines.

Furthermore, the antioxidant properties of phenolic compounds are another avenue of investigation. The hydroxyl group on the benzene (B151609) ring of this compound suggests that its derivatives may possess radical scavenging capabilities. Research in this area focuses on synthesizing new compounds and evaluating their antioxidant potential, which could have implications for the treatment of diseases associated with oxidative stress. The design of multifunctional molecules, which combine, for example, anti-Alzheimer and antioxidant properties, represents a sophisticated approach in current medicinal chemistry research scbt.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

532966-81-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5-hydroxy-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H12O2/c1-7(2)10-4-3-9(12)5-8(10)6-11/h3-7,12H,1-2H3

InChI Key

LOSOOQMIHYWSDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)C=O

Origin of Product

United States

Synthetic Methodologies for 5 Hydroxy 2 Isopropylbenzaldehyde and Its Analogs

Strategies for the Construction of the Hydroxybenzaldehyde Moiety

The formation of the hydroxybenzaldehyde scaffold is a critical step in the synthesis of the target compound. This is typically achieved by introducing a formyl group (-CHO) onto a phenolic precursor.

Light-Assisted Catalytic Coupling of Phenols with Carbon Dioxide

A novel photocatalytic approach for synthesizing 2-hydroxybenzaldehydes involved the coupling of phenols with carbon dioxide using a composite catalyst under mild conditions. This method was described as a promising route for converting phenols and CO2 into valuable aldehydes. However, the primary article detailing this methodology has since been retracted due to concerns regarding the reliability and integrity of the supporting data. Therefore, this method is not considered a validated pathway for synthesis.

Formylation Reactions on Phenolic Substrates

Formylation reactions are a cornerstone of synthetic organic chemistry for introducing an aldehyde group onto an aromatic ring. Several methods are available for the direct formylation of phenols, though they can suffer from a lack of regioselectivity and may require harsh conditions. orgsyn.org

Classic methods include:

Reimer-Tiemann Reaction : This reaction uses chloroform and a strong base to achieve ortho-formylation of phenols. wikipedia.orgmychemblog.com The reactive species is dichlorocarbene, which attacks the electron-rich phenoxide ion. wikipedia.orgnrochemistry.com While effective for many phenols, yields and regioselectivity can vary. mychemblog.com

Duff Reaction : This method employs hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol and boric acid or trifluoroacetic acid. wikipedia.orgchemeurope.com It is particularly effective for electron-rich phenols and generally directs the formylation to the ortho position. wikipedia.orguni.edu

A more modern and highly regioselective method involves the use of paraformaldehyde with magnesium dichloride and triethylamine as a base. orgsyn.orgorgsyn.org This approach offers high yields of salicylaldehydes (ortho-hydroxybenzaldehydes) and proceeds exclusively at the ortho-position, avoiding the formation of para-isomers. orgsyn.orgmdma.ch The reaction is promoted by alkyl and alkoxy substituents on the phenol (B47542) ring. orgsyn.org

Reaction NameFormylating Agent(s)Typical ConditionsPrimary ProductKey Features
Reimer-Tiemann ReactionChloroform (CHCl₃), Strong Base (e.g., NaOH)Biphasic system, elevated temperature (~60-70°C)ortho-HydroxybenzaldehydeWorks via dichlorocarbene intermediate; can have variable yields. wikipedia.orgmychemblog.comjk-sci.com
Duff ReactionHexamethylenetetramine (HMTA)Acidic medium (e.g., TFA, glyceroboric acid), heatortho-HydroxybenzaldehydeEffective for activated phenols; iminium ion is the electrophile. wikipedia.orgchemeurope.com
MgCl₂/Et₃N MethodParaformaldehydeMgCl₂, Triethylamine (Et₃N), THF or Acetonitrile, refluxExclusively ortho-HydroxybenzaldehydeHigh regioselectivity and yields; applicable for large-scale preparations. orgsyn.orgorgsyn.org
Casiraghi FormylationParaformaldehydeMagnesium phenoxides, HMPTAExclusively ortho-HydroxybenzaldehydeRelies on a pre-formed magnesium phenoxide. wikipedia.org

Regioselective Introduction of the Isopropyl Group

The synthesis of 5-Hydroxy-2-isopropylbenzaldehyde requires the specific placement of the hydroxyl, isopropyl, and aldehyde groups. A common and effective strategy is to begin with a precursor that already contains the isopropyl group in the desired position, thereby avoiding issues with regioselectivity during the formylation step.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst concentration is crucial for maximizing the yield and purity of the final product. For the formylation of phenolic substrates, these factors significantly influence the reaction's efficiency and selectivity.

For instance, in the highly regioselective ortho-formylation using MgCl₂, triethylamine, and paraformaldehyde, several parameters can be adjusted:

Solvent : Anhydrous tetrahydrofuran (THF) is commonly used, but acetonitrile can be substituted with minimal impact on the yield. orgsyn.org

Reagent Stoichiometry : An excess of paraformaldehyde has been reported to result in faster reaction times and higher yields of the aldehyde. orgsyn.org

Temperature and Time : Reactions are typically run at reflux for 2-4 hours. orgsyn.org Increasing the temperature can sometimes accelerate the reaction, but it may also lead to the formation of polymeric by-products, especially with prolonged reaction times. tandfonline.com

The table below illustrates hypothetical optimization data for a generic ortho-formylation of 4-isopropylphenol, based on established principles for these reactions.

Parameter VariedConditionEffect on YieldObservation/Rationale
Temperature50°CLowInsufficient energy to overcome activation barrier, slow reaction rate.
75°C (Reflux in THF)HighOptimal temperature for balancing reaction rate and minimizing side reactions. orgsyn.org
100°CModerate to LowIncreased formation of undesirable by-products and potential for polymerization. tandfonline.com
Reaction Time1 hourModerateIncomplete conversion of starting material.
4 hoursHighSufficient time for the reaction to proceed to completion. orgsyn.org
12 hoursSlightly DecreasedPotential for product degradation or side reactions with prolonged heating.
SolventTetrahydrofuran (THF)HighEffective solvent for the reagents, promoting the desired reaction. orgsyn.org
TolueneModerateDifferent polarity and boiling point may alter reaction kinetics and solubility.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. innoget.comyedarnd.com

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents : Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with more environmentally benign solvents like water, ethanol, or performing reactions under solvent-free (neat) conditions can significantly reduce pollution.

Catalysis : Employing catalysts, especially recyclable heterogeneous catalysts, is a core principle of green chemistry. yedarnd.com In formylation reactions, metal-free catalytic systems, such as one using ammonium acetate, have been developed to avoid the use of heavy metals. sioc-journal.cn

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. Formylation reactions like the MgCl₂/paraformaldehyde method have good atom economy compared to reactions that generate significant stoichiometric by-products.

Energy Efficiency : Utilizing alternative energy sources such as microwave irradiation can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. Electrochemical synthesis is another emerging green alternative that can reduce the need for chemical oxidants or reductants. rsc.org

Renewable Feedstocks : While not always directly applicable to this specific compound, the broader goal is to source starting materials from renewable resources. The precursor, phenol, is primarily derived from petrochemicals, but research into bio-based synthesis routes is ongoing.

By integrating these approaches, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible. nih.gov

Chemical Derivatization and Functionalization of 5 Hydroxy 2 Isopropylbenzaldehyde

Synthesis and Characterization of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized from the condensation of primary amines with carbonyl compounds. nih.gov This class of compounds derived from salicylaldehydes and their analogs are significant due to their preparative versatility. ontosight.aimdpi.com

Condensation Reactions with Primary Amines

The synthesis of Schiff bases from 5-Hydroxy-2-isopropylbenzaldehyde is achieved through a condensation reaction with primary aliphatic or aromatic amines. masterorganicchemistry.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form the corresponding imine. masterorganicchemistry.com The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the primary amine in a suitable solvent, such as ethanol. mdpi.com The process can be catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. masterorganicchemistry.com A wide variety of primary amines can be used, leading to a diverse library of Schiff base derivatives.

The general reaction is as follows:

Reaction of this compound with a primary amine (R-NH₂)

Structural Aspects of Imine Formation

The formation of an imine, also known as a Schiff base, involves the replacement of the C=O group of the aldehyde with a C=N group. masterorganicchemistry.com The mechanism proceeds through several steps, beginning with the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon. masterorganicchemistry.com This is followed by proton transfer and subsequent elimination of water. masterorganicchemistry.comnumberanalytics.com

A key structural feature of Schiff bases derived from 2-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the nitrogen atom of the azomethine group (C=N). mdpi.com This interaction contributes to the stabilization and planarity of the molecule. mdpi.com The formation of the azomethine group can be confirmed using various spectroscopic techniques. In Infrared (IR) spectroscopy, the disappearance of the C=O stretching band of the aldehyde and the appearance of a new band in the 1594-1616 cm⁻¹ region is indicative of the C=N bond formation. sbmu.ac.ir In ¹H NMR spectroscopy, the proton of the azomethine group (-CH=N-) typically appears as a singlet in the δ 8-9 ppm range.

Table 1: Spectroscopic Data for a Representative Schiff Base Derived from a Hydroxybenzaldehyde This table presents typical spectroscopic data based on analogous compounds.

Spectroscopic Technique Key Feature Characteristic Signal
FT-IR Azomethine stretch (νC=N) ~1600 cm⁻¹
¹H NMR Azomethine proton (-CH=N-) Singlet, δ 8-9 ppm
¹³C NMR Azomethine carbon (-CH=N-) Signal, δ ~160-170 ppm

Formation of Hydrazones and Related Compounds

Hydrazones are a class of organic compounds containing the R¹R²C=N-NH₂ structure, formed by the reaction of an aldehyde or ketone with hydrazine (B178648). wikipedia.org They are valuable intermediates in various organic syntheses, including the Wolff–Kishner reduction. wikipedia.org

The synthesis of hydrazones from this compound involves a condensation reaction with hydrazine (H₂N-NH₂) or its substituted derivatives, such as phenylhydrazine. wikipedia.org The reaction mechanism is analogous to that of imine formation, involving a nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comnumberanalytics.com The reaction is versatile and serves as a fundamental transformation in organic chemistry. numberanalytics.com The resulting hydrazones can be further reacted; for instance, condensation with a second equivalent of the aldehyde can produce an azine (R₂C=N−N=CR₂). wikipedia.org

Reaction of this compound with Hydrazine

Table 2: Hydrazone Formation Reaction

Reactant 1 Reactant 2 Product Class Key Functional Group
This compound Hydrazine (or derivative) Hydrazone >C=N-N<

Modifications at the Hydroxyl and Aldehyde Functional Groups

The presence of both a phenolic hydroxyl group and an aldehyde group on the aromatic ring of this compound allows for a variety of selective chemical modifications.

Etherification and Esterification Reactions

The phenolic hydroxyl group can undergo etherification. A notable method is reductive etherification, where hydroxybenzaldehydes are converted to their corresponding ethers. For example, using zirconium and hafnium-based catalysts, hydroxybenzaldehydes can be transformed into their isopropyl ethers in isopropanol, which acts as both the solvent and the etherifying agent. osti.gov This reaction cascade involves a Meerwein-Ponndorf-Verley (MPV) reduction of the aldehyde followed by an acid-catalyzed etherification. osti.gov The reaction is typically performed at elevated temperatures (100-160°C). osti.gov

Esterification of the hydroxyl group is another common transformation, typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction converts the phenolic -OH into an ester group (-O-C=O-R), altering the compound's electronic and physical properties.

Oxidation and Reduction Transformations

The aldehyde functional group is susceptible to both oxidation and reduction.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid group (-COOH), yielding 5-hydroxy-2-isopropylbenzoic acid. This transformation can be accomplished using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The oxidation of hydroxyl-substituted aromatic aldehydes is a fundamental reaction in organic synthesis. nih.gov

Reduction: The aldehyde group can be reduced to a primary alcohol (-CH₂OH), forming 2-hydroxymethyl-4-isopropylphenol. This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Furthermore, the carbonyl group can be fully reduced to a methylene (B1212753) group (-CH₃) via the Wolff-Kishner reduction. This two-step process involves first forming the hydrazone derivative, which is then heated with a strong base, such as potassium hydroxide, to yield 2-hydroxy-5-isopropyltoluene. wikipedia.org

Table 3: Summary of Functional Group Transformations

Functional Group Reaction Type Reagent Example Product Functional Group
Aldehyde (-CHO) Oxidation KMnO₄ Carboxylic Acid (-COOH)
Aldehyde (-CHO) Reduction NaBH₄ Primary Alcohol (-CH₂OH)
Aldehyde (-CHO) Reductive Deoxygenation H₂N-NH₂, KOH (Wolff-Kishner) Methylene (-CH₃)
Hydroxyl (-OH) Etherification Isopropanol, Catalyst Isopropyl Ether (-OCH(CH₃)₂)
Hydroxyl (-OH) Esterification Acyl Chloride, Base Ester (-O-CO-R)

Cyclization Reactions Leading to Novel Heterocyclic Systems Derived from this compound

The presence of the hydroxyl and aldehyde functionalities in an ortho-relationship on the aromatic ring of this compound provides a reactive scaffold for various intramolecular cyclization reactions, leading to the formation of important oxygen-containing heterocyclic systems such as chromenes and coumarins.

Synthesis of Chromenes:

2H-chromenes are a significant class of oxygenated heterocycles found in numerous natural products and biologically active molecules. rsc.org The synthesis of the 2H-chromene scaffold can be efficiently achieved through the reaction of salicylaldehydes with various reaction partners. Given its structure as a substituted salicylaldehyde (B1680747), this compound is a prime candidate for these synthetic strategies. The electron-donating nature of the hydroxyl and isopropyl groups can influence the reaction rates, often leading to faster conversions. psu.edu

One common approach is the tandem oxa-Michael/aldol condensation reaction. For instance, the reaction of a salicylaldehyde with α,β-unsaturated aldehydes can be catalyzed by organocatalysts to produce chiral chromenes. psu.edu Another method involves the Petasis condensation, a three-component reaction of a salicylaldehyde, an amine, and a boronic acid, which proceeds through an intermediate that cyclizes upon heating to yield a 2H-chromene. organic-chemistry.org Furthermore, cascade oxa-Michael-Henry reactions between salicylaldehydes and β-nitrostyrenes, often facilitated by a base like potassium carbonate, provide a route to 3-nitro-2H-chromenes. organic-chemistry.org

The following table summarizes various synthetic routes to chromene derivatives that are applicable to this compound.

Reaction TypeReactants with this compoundKey FeaturesResulting Heterocycle
Oxa-Michael/Aldolα,β-Unsaturated AldehydeOrganocatalyzed, can be enantioselective. psu.edu2H-Chromene
Petasis CondensationAmine, Vinylic/Aromatic Boronic AcidThree-component reaction, subsequent thermal cyclization. organic-chemistry.org2-Substituted-2H-chromene
Oxa-Michael-Henryβ-NitrostyreneBase-catalyzed, solvent-free conditions possible. organic-chemistry.org3-Nitro-2H-chromene
Electrophilic CyclizationPropargylic Aryl EthersMediated by I₂, ICl, or PhSeBr, tolerates various functional groups. organic-chemistry.org3,4-Disubstituted-2H-chromene

Synthesis of Coumarins:

Coumarins, or 2H-1-benzopyran-2-ones, represent another class of heterocyclic compounds with significant applications in pharmaceuticals and materials science. nih.gov The synthesis of coumarins often involves the condensation of salicylaldehydes with active methylene compounds.

A prominent method is the Knoevenagel condensation, where this compound would react with compounds like diethyl malonate or ethyl acetoacetate (B1235776) in the presence of a basic catalyst such as piperidine (B6355638) or an acidic catalyst. nih.govresearchgate.net This reaction proceeds via the formation of a stable intermediate which then undergoes intramolecular cyclization (lactonization) to form the coumarin (B35378) ring. The reaction conditions can be tailored, with some syntheses being performed in green solvents like water or deep eutectic solvents. nih.gov

The Perkin reaction offers another pathway, involving the reaction of a salicylaldehyde with a carboxylic anhydride and its corresponding salt. Additionally, the Wittig reaction, using phosphorus ylides, can be employed to construct the coumarin framework from salicylaldehydes.

The table below outlines key synthetic strategies for coumarin synthesis applicable to this compound.

Reaction NameReactants with this compoundCatalyst/ConditionsResulting Heterocycle
Knoevenagel CondensationDiethyl malonate, Ethyl acetoacetate, MalononitrileBasic (e.g., piperidine) or acidic catalysts; can be performed in green solvents. nih.govCoumarin-3-carboxylate/carboxamide/carbonitrile
Perkin ReactionAcetic anhydride, Sodium acetateHigh temperaturesCoumarin
Wittig ReactionCarbethoxymethylenetriphenylphosphoraneBaseCoumarin
Pechmann Condensationβ-KetoesterAcid catalyst (e.g., H₂SO₄)4-Substituted coumarin

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. researchgate.netnih.gov The aldehyde functionality of this compound makes it an ideal component for various MCRs, leading to the rapid generation of diverse heterocyclic scaffolds. ub.edu The inherent reactivity of the aldehyde group, combined with the electronic effects of the hydroxyl and isopropyl substituents, can be harnessed to build molecular complexity efficiently. chemicaljournal.in

A notable example is the three-component synthesis of coumarin-3-carboxamides, which involves the reaction of a salicylaldehyde, an amine, and diethyl malonate. researchgate.net In this reaction, this compound would condense with the amine to form an imine, which is then attacked by the enolate of diethyl malonate. Subsequent intramolecular cyclization and amide formation would yield the corresponding coumarin-3-carboxamide derivative.

Another versatile MCR is the Ugi four-component reaction (U-4CR). While a classic U-4CR involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, variations exist. For instance, the Ugi-Smiles reaction replaces the carboxylic acid with an electron-deficient phenol. nih.gov As a substituted phenol, this compound could potentially participate in such variations, leading to highly functionalized and complex acyclic adducts that can undergo subsequent cyclizations to form diverse heterocyclic systems. nih.gov

The development of MCRs is a cornerstone of diversity-oriented synthesis, aiming to create libraries of structurally diverse compounds for applications in drug discovery and materials science. researchgate.net The incorporation of the this compound scaffold into MCRs provides a pathway to novel heterocyclic compounds bearing the characteristic substitution pattern of the starting aldehyde, which can be valuable for structure-activity relationship studies.

The following table presents examples of multi-component reactions where this compound can serve as the aldehyde component.

Reaction NameOther ComponentsPotential Heterocyclic Product CoreKey Features
Three-component Coumarin SynthesisAmine, Diethyl malonateCoumarin-3-carboxamideOne-pot synthesis, high atom economy. researchgate.net
Hantzsch Dihydropyridine Synthesisβ-Ketoester, Ammonia/AmineDihydropyridineForms a key heterocyclic core in pharmaceuticals.
Biginelli ReactionUrea (B33335)/Thiourea (B124793), β-KetoesterDihydropyrimidinoneAcid-catalyzed, leads to medicinally important scaffolds.
Ugi Four-Component ReactionAmine, Carboxylic Acid, IsocyanideHighly functionalized acyclic peptide-like structuresAdducts can be used for subsequent cyclizations. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

¹H NMR spectroscopy for 5-Hydroxy-2-isopropylbenzaldehyde reveals distinct signals corresponding to each type of proton in the molecule. The isopropyl group gives rise to a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton. The aromatic region shows three protons with splitting patterns dictated by their positions on the benzene (B151609) ring. An aldehydic proton appears as a singlet at a significantly downfield chemical shift, and the hydroxyl proton also presents as a singlet, the position of which can be solvent-dependent.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The spectrum displays ten distinct signals: two for the isopropyl group, six for the aromatic ring (five CH carbons and one quaternary carbon bearing the hydroxyl group), and one for the aldehyde carbonyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the hydroxyl, isopropyl, and aldehyde substituents.

A representative dataset for the NMR analysis of 2-hydroxy-5-isopropylbenzaldehyde (B1598829) is presented below. rsc.org

¹H and ¹³C NMR Spectral Data for this compound Interactive Data Table

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (CHO) ~9.8 (s, 1H) ~196.0
Aromatic (C-H) ~7.3 (d, 1H) ~138.0
Aromatic (C-H) ~7.2 (dd, 1H) ~125.0
Aromatic (C-H) ~6.9 (d, 1H) ~118.0
Isopropyl (CH) ~3.2 (septet, 1H) ~33.0
Isopropyl (CH₃) ~1.2 (d, 6H) ~23.0
Aromatic (C-OH) - ~155.0
Aromatic (C-CHO) - ~120.0
Aromatic (C-isopropyl) - ~140.0

Note: Exact chemical shifts and coupling constants (J values) can vary slightly based on the solvent and spectrometer frequency. The data presented is a typical representation.

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the intricate connectivity of the molecule. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two or three bonds. For this compound, COSY would show a correlation between the isopropyl methine proton and the methyl protons. It would also reveal the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for definitively assigning each carbon signal to its attached proton(s), such as linking the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between carbons and protons (typically 2-3 bonds). This is critical for piecing together the molecular skeleton. For instance, it would show correlations from the aldehydic proton to the C-2 and C-6 carbons of the ring, and from the isopropyl methine proton to the C-1 and C-3 carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing conformational information. A NOESY spectrum could show a spatial relationship between the aldehydic proton and the proton on the adjacent C-6 position of the ring, helping to establish the preferred orientation of the aldehyde group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound, the molecular formula is C₁₀H₁₂O₂, leading to a precise molecular weight of approximately 164.20 g/mol . sigmaaldrich.comscbt.com

In an electron ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern is predictable based on the functional groups present. libretexts.org Key fragmentation pathways would likely include:

Loss of a hydrogen atom from the aldehyde group, resulting in a strong peak at m/z = 163 ([M-H]⁺).

Loss of the entire aldehyde group (-CHO), leading to a fragment at m/z = 135 ([M-29]⁺).

Alpha-cleavage of the isopropyl group, with the loss of a methyl radical (•CH₃), producing a significant fragment at m/z = 149 ([M-15]⁺).

A McLafferty rearrangement is also possible, though might be less favorable than other pathways. The fragmentation of the closely related 2-hydroxybenzaldehyde shows a prominent molecular ion at m/z=122 and a base peak at m/z=121 due to the loss of a hydrogen radical. nist.gov A similar loss would be expected for the isopropyl-substituted compound.

Predicted Mass Spectrometry Fragmentation for this compound Interactive Data Table

m/z Value Identity of Fragment
164 Molecular Ion [M]⁺
163 [M-H]⁺
149 [M-CH₃]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. A sharp, strong peak around 1650-1700 cm⁻¹ is characteristic of the C=O stretching of the conjugated aldehyde. C-H stretching vibrations from the aromatic ring and the isopropyl group would appear around 2850-3100 cm⁻¹. Fingerprint region (below 1500 cm⁻¹) would contain complex bands from C-O stretching and various bending vibrations. The IR spectrum for the related compound 2-hydroxy-3-methoxybenzaldehyde (B140153) shows a strong carbonyl peak at 1650 cm⁻¹ and a broad hydroxyl peak. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Aromatic ring breathing modes, which give strong Raman signals, would appear in the 1400-1600 cm⁻¹ range. The symmetric vibrations of the isopropyl group would also be prominent. aps.org

Characteristic Vibrational Frequencies for this compound Interactive Data Table

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretch, hydrogen-bonded 3200 - 3600 (broad)
Aldehyde C=O Stretch 1650 - 1700 (strong)
Aromatic C=C Stretch 1400 - 1600
Alkyl C-H Stretch 2850 - 2970
Aromatic C-H Stretch 3000 - 3100
Aldehyde C-H Stretch 2700 - 2850 (often two weak bands)

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (electronic) states of those elements within a material. researchgate.net An XPS analysis of this compound would confirm the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would provide more detailed information. The C 1s spectrum could be deconvoluted into separate peaks corresponding to the different types of carbon atoms: C-C/C-H in the aromatic ring and isopropyl group, C-O from the phenol (B47542), and C=O from the aldehyde. Similarly, the O 1s spectrum could distinguish between the oxygen in the hydroxyl group and the oxygen in the carbonyl group, providing insight into the electronic environment of each atom. rsc.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of 2-hydroxybenzaldehyde, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. researchgate.netnih.gov These studies provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 5-Bromosalicylaldehyde, the calculated C-C-C bond angles range from 119.2° to 121.4°, which is in good agreement with experimental data. nih.gov

The electronic properties derived from DFT calculations include ionization potential, electron affinity, and global reactivity descriptors such as chemical hardness and electrophilicity index. nih.gov The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. nih.govnih.gov In similar hydroxybenzaldehyde derivatives, the area around the aldehydic oxygen atom typically shows the most negative potential, indicating a region susceptible to electrophilic attack. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govwikipedia.org A smaller gap suggests higher reactivity and polarizability. nih.gov

For related hydroxybenzaldehyde compounds, the HOMO is often localized on the phenyl ring and the hydroxyl group, which act as electron donors. Conversely, the LUMO is typically centered on the benzaldehyde (B42025) moiety, which acts as an electron acceptor. nih.govmalayajournal.org This distribution facilitates intramolecular charge transfer. The HOMO-LUMO energy gap for similar structures has been calculated to be around 3.8 eV, indicating significant chemical stability. researchgate.netmalayajournal.org

ParameterDescription
HOMO Highest Occupied Molecular Orbital; acts as an electron donor. nih.gov
LUMO Lowest Unoccupied Molecular orbital; acts as an electron acceptor. nih.gov
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates molecular reactivity and stability. wikipedia.org

Conformational Analysis and Intramolecular Interactions

The conformation of 5-Hydroxy-2-isopropylbenzaldehyde is significantly influenced by intramolecular interactions, particularly hydrogen bonding. The presence of a hydroxyl group ortho to the aldehyde group allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. This interaction is a key factor in stabilizing the planar conformation of the molecule. cdnsciencepub.com

Computational studies on related molecules, such as 2-isopropylbenzaldehyde (B1297908), have explored the relative stabilities of different conformers arising from the rotation of the isopropyl and aldehyde groups. cdnsciencepub.com These analyses often involve methods like STO-3G and AM1 to calculate the energies of various conformations. cdnsciencepub.com The results for 2-isopropylbenzaldehyde suggest a preference for a conformation where a C-H...O=C interaction occurs, though this is a weaker interaction than the O-H...O=C bond in the hydroxylated analogue. cdnsciencepub.com The planarity of the molecule is a good approximation due to the significant energy barrier to rotation. cdnsciencepub.com

In Silico Molecular Docking for Ligand-Protein Interaction Profiling (mechanistic focus)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method is instrumental in understanding the mechanistic basis of a ligand's biological activity by identifying key interactions such as hydrogen bonds and hydrophobic interactions. nih.gov

For compounds structurally related to this compound, docking studies have been performed against various protein targets to elucidate their potential as inhibitors. nih.govjbcpm.com The binding affinity, typically expressed as a docking score in kcal/mol, indicates the strength of the interaction. nih.gov For example, in studies of similar compounds, docking scores have been observed in the range of -7.5 to -10.7 kcal/mol against certain protein kinases. nih.gov The analysis of the docked conformation reveals specific amino acid residues involved in the binding, which is crucial for understanding the mechanism of action and for guiding the design of more potent analogues. nih.govjchr.org

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful avenue for elucidating the mechanisms of chemical reactions. For aldehydes like this compound, theoretical studies can map out the potential energy surfaces of reactions, identifying transition states and intermediates. This information helps in understanding the reaction kinetics and thermodynamics.

While specific studies on the reaction mechanisms of this compound are not prevalent in the provided search results, research on related aldehydes and phenols demonstrates the utility of these methods. For instance, DFT calculations can be used to model reaction pathways such as oxidation, reduction, or condensation reactions, providing insights into the activation energies and the structures of transition states. cdnsciencepub.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. drugdesign.orgnih.gov These models rely on molecular descriptors, which are numerical representations of molecular features. mdpi.com

For analogues of this compound, QSAR studies can be developed to predict their activity for a specific biological target. derpharmachemica.com The process involves generating a dataset of compounds with known activities, calculating a variety of molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. mdpi.comderpharmachemica.com The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). derpharmachemica.comresearchgate.net These models are valuable tools in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. nih.govnih.gov

Biochemical and Mechanistic Investigations in Vitro / Non Clinical Focus

Enzyme Inhibition Studies

Mechanistic Characterization of Tyrosinase Inhibition

There is no available scientific literature detailing the mechanistic characterization of tyrosinase inhibition by 5-Hydroxy-2-isopropylbenzaldehyde. While other isomers, such as 2-hydroxy-4-isopropylbenzaldehyde (also known as chamaecin), have been synthesized and identified as mixed-type, partial inhibitors of mushroom tyrosinase with a reported IC₅₀ of 2.3 μM, similar studies for the 5-hydroxy isomer have not been found. nih.gov The inhibitory mechanism for the 4-hydroxy isomer is suggested to involve the formation of a Schiff base with a primary amino group within the enzyme. nih.gov However, without experimental data, it is not possible to extrapolate these findings to this compound.

Investigations into Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities

No studies were identified that have investigated or reported on the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitory activities of this compound. The field of cholinesterase inhibition is an active area of research for conditions such as Alzheimer's disease, but this specific compound does not appear in the available literature concerning this biological target.

In Vitro Antioxidant Activity and Radical Scavenging Mechanisms

There is a lack of specific data on the in vitro antioxidant activity and radical scavenging mechanisms of this compound. Phenolic compounds are often studied for their antioxidant properties, which are typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test or the Rancimat test. scbt.com For instance, a related compound, 3,4,5-trihydroxybenzaldehyde, has been isolated and shown to have significant radical scavenging activity. scbt.com However, studies on other simple hydroxybenzaldehydes, like p-hydroxybenzaldehyde and salicylaldehyde (B1680747), have reported negligible antioxidant activity in some assays. Without direct experimental evaluation, the antioxidant potential of this compound remains uncharacterized.

In Vitro Antimicrobial and Antifungal Activity against Pathogenic Microorganisms

No dedicated studies on the in vitro antimicrobial or antifungal activity of this compound against pathogenic microorganisms were found in the reviewed literature. While related benzaldehyde (B42025) derivatives and other phenolic compounds are known to possess antimicrobial and antifungal properties, specific data, including minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) values for this compound, are not available.

Molecular Interactions with Biological Macromolecules (e.g., proteins, enzymes) in Cell-Free Systems

There is no information available from molecular docking or other cell-free system studies regarding the specific molecular interactions of this compound with biological macromolecules like proteins or enzymes. Such studies are crucial for understanding the potential mechanisms of action, but they have not been reported for this compound.

Exploration of Biosynthetic Pathways and Natural Occurrence

The natural occurrence and biosynthetic pathways of this compound are not documented in the scientific literature. While it is structurally related to thymol (B1683141) (2-isopropyl-5-methylphenol), and could theoretically be an oxidation product, studies on thymol oxidation primarily report the formation of thymoquinone (B1682898) as the major product. researchgate.net The specific enzymatic or synthetic routes leading to this compound have not been elucidated.

Emerging Applications in Chemical Science and Materials

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

5-Hydroxy-2-isopropylbenzaldehyde serves as a pivotal precursor in the synthesis of a variety of complex organic molecules, primarily through the formation of Schiff bases and subsequent metal complexes, as well as in the construction of heterocyclic systems.

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. These reactions are often characterized by high yields and are fundamental in constructing larger, more complex molecular frameworks. The presence of the hydroxyl group in the ortho position to the aldehyde can lead to the formation of stable intramolecular hydrogen bonds in the resulting Schiff base, influencing its conformation and reactivity.

These Schiff bases, acting as chelating ligands, can coordinate with various metal ions to form stable metal complexes. The nitrogen atom of the imine and the oxygen atom of the hydroxyl group can bind to a metal center, creating a bidentate ligand system. The specific properties of the resulting metal complex, such as its geometry, stability, and catalytic or biological activity, can be fine-tuned by the choice of the metal ion and the amine used in the initial Schiff base synthesis. This versatility allows for the creation of a wide array of metal complexes with potential applications in catalysis and medicinal chemistry.

Furthermore, the reactive sites on the this compound ring facilitate its use in the synthesis of various heterocyclic compounds. These reactions often involve cyclization with other reagents to form new ring systems, which are prevalent in many biologically active molecules and functional materials.

Table 1: Examples of Complex Molecules Derived from Hydroxybenzaldehyde Precursors

PrecursorReactantResulting Molecule TypePotential Applications
This compoundPrimary AmineSchiff BaseLigand for Metal Complexes, Intermediate for Heterocycle Synthesis
Schiff Base of this compoundMetal SaltMetal ComplexCatalysis, Bioinorganic Chemistry
2-Hydroxybenzaldehyde DerivativesUrea (B33335)/Thiourea (B124793) & Methylene (B1212753) Active CompoundDihydropyrimidines (via Biginelli reaction)Bioactive Compounds, Polymer Building Blocks nih.gov

Potential in the Development of Functional Materials and Polymers

The reactivity of this compound makes it a promising candidate for the development of novel functional materials and polymers. Its incorporation into a polymer backbone can impart specific properties, such as thermal stability, conductivity, or chelating abilities.

One avenue of exploration is the synthesis of Schiff base polymers. Polycondensation of a diamine with a dialdehyde (B1249045) derived from or incorporating the this compound moiety can lead to the formation of polymers containing repeating azomethine (-C=N-) linkages. These polymers often exhibit interesting optical and electronic properties and can be further modified by complexation with metal ions to create polymeric metal chelates.

Another approach involves the oxidative polymerization of the phenolic hydroxyl group. Under specific conditions, phenolic compounds can be polymerized to form poly(phenylene oxide)s or related structures. The isopropyl group on the ring of this compound would influence the solubility and processing characteristics of the resulting polymer.

The development of materials from dihydropyrimidines, which can be synthesized from 2-hydroxybenzaldehyde derivatives, also points to the potential of this compound in polymer design. nih.gov These heterocyclic units can be functionalized and incorporated into polymer chains to create materials with tailored properties.

Exploration in Chemical Sensing and Fluorescent Probe Technologies

The development of chemical sensors and fluorescent probes is a rapidly growing field, and molecules derived from this compound show significant promise in this area. Schiff bases derived from salicylaldehyde (B1680747) and its analogs are well-known for their ability to act as chemosensors for various metal ions and anions.

The underlying principle often involves a change in the optical properties, such as color or fluorescence, of the Schiff base upon binding with a specific analyte. The formation of a complex between the Schiff base and the target ion can alter the electronic structure of the molecule, leading to a detectable signal. For instance, a Schiff base derived from a related compound, 2,5-dihydroxybenzaldehyde, has been developed as a colorimetric and fluorescent chemosensor for the fluoride (B91410) anion. The interaction with the anion induces a deprotonation effect, resulting in a distinct color change and a "turn-on" fluorescence response.

Given these precedents, a Schiff base synthesized from this compound could be designed to selectively bind with specific ions. The electronic properties of the molecule, and thus its sensing capabilities, would be influenced by the isopropyl group and the position of the hydroxyl group. Such sensors could find applications in environmental monitoring, industrial process control, and biomedical diagnostics. The ability to detect analytes through straightforward visual changes or fluorescence makes these probes particularly attractive for the development of simple and rapid testing methods.

Future Research Directions and Challenges

Innovation in Sustainable and Efficient Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing 5-Hydroxy-2-isopropylbenzaldehyde is a primary research focus. Traditional methods for producing substituted benzaldehydes often involve harsh reagents and generate significant waste. bohrium.com Modern approaches are leaning towards greener alternatives.

Future research will likely concentrate on catalyst-free reactions and the use of sustainable solvents. bohrium.com For instance, the synthesis of similar compounds, like substituted benzimidazoles and benzothiazoles, has been achieved at room temperature without a catalyst by reacting aldehydes with other organic molecules. bohrium.com Exploring similar pathways for this compound could lead to more atom-economical and environmentally friendly processes.

Another promising avenue is the use of microwave-assisted synthesis, which has been shown to enhance yields and reduce reaction times for other complex organic molecules. nih.gov The application of such enabling technologies could significantly improve the efficiency of producing this compound. unito.it Furthermore, developing synthetic routes from bio-renewable sources is a key goal. Research into the conversion of natural terpenes, for example, could offer a sustainable pathway to this and other valuable chemical intermediates. mdpi.com

Advanced Understanding of Structure-Reactivity Relationships and Reaction Dynamics

A deeper comprehension of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its application. The interplay of the hydroxyl, isopropyl, and aldehyde groups on the benzene (B151609) ring dictates the molecule's electronic and steric properties, which in turn govern its behavior in chemical reactions. dalalinstitute.comrsc.org

The electronic effects of the substituents are expected to be a predominant factor in controlling reaction facility. rsc.org The hydroxyl group, being an electron-donating group, activates the aromatic ring, while the aldehyde group is electron-withdrawing. The isopropyl group contributes through steric bulk and weak electron-donating effects. Understanding how these competing effects influence the regioselectivity of reactions is a key area for future study. numberanalytics.comnumberanalytics.com

Future research will likely employ computational chemistry and quantum chemical studies to model the reaction dynamics of this compound. These theoretical approaches can provide insights into transition states and reaction pathways, helping to predict and control the outcomes of its reactions. numberanalytics.com Such studies have been instrumental in understanding the reactivity of other phenolic compounds and can be applied here to elucidate reaction mechanisms at a molecular level. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Molecular Design

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design of new molecules with desired properties. researchgate.netaiche.org For derivatives of this compound, these technologies can accelerate the discovery of new compounds with enhanced activities for various applications.

Generative AI models, such as recurrent neural networks, can be trained on large datasets of known bioactive compounds to generate novel molecular structures. researchgate.net By fine-tuning these models on specific targets, it is possible to design new molecules with a high probability of desired biological activity. researchgate.net This approach has already been successfully applied to design new drug-like compounds and could be adapted for designing new derivatives of this compound. researchgate.net

ML models can also be used to predict the physicochemical properties and biological activities of new compounds, a field known as quantitative structure-activity relationship (QSAR) analysis. researchgate.netnih.gov By combining generative models with predictive QSAR models, researchers can create a closed-loop system for the autonomous design and optimization of molecules. numberanalytics.com This integration of AI and ML with experimental validation holds immense promise for accelerating the development of new functional molecules based on the this compound scaffold. numberanalytics.com

Comprehensive Elucidation of Molecular Mechanisms in Biochemical Systems

Understanding how this compound interacts with biological systems at a molecular level is essential for its potential applications in areas like pharmaceuticals and agriculture. As a phenolic aldehyde, it is expected to participate in various biochemical pathways. taylorandfrancis.com

The metabolism of similar phenolic compounds often involves enzymatic transformations such as oxidation, reduction, and conjugation. mdpi.com Future research should focus on identifying the specific enzymes and metabolic pathways involved in the breakdown of this compound in different organisms. This could involve studies on its biotransformation by microbial, plant, and animal systems. creative-proteomics.com

The degradation of related alkylphenol ethoxylates in the environment has been shown to produce more persistent metabolites. nih.govservice.gov.uk Therefore, a thorough investigation into the environmental fate and potential bioaccumulation of this compound and its metabolites is warranted. Understanding these processes is critical for assessing its environmental impact and ensuring its safe use.

Development of Scalable and Environmentally Benign Production Processes

Transitioning from laboratory-scale synthesis to large-scale industrial production presents a significant set of challenges. The development of scalable and environmentally friendly production processes for this compound is a key area for future engineering research.

Process intensification is a strategy aimed at developing smaller, cleaner, and more energy-efficient chemical processes. aiche.org This can be achieved through the use of continuous flow reactors, which offer improved heat and mass transfer compared to traditional batch reactors. unito.it The application of process intensification principles to the synthesis of this compound could lead to significant improvements in efficiency and sustainability. numberanalytics.comprimescholars.com

The catalytic oxidation of p-cymene, a related compound, has been studied as a potential route to valuable chemicals. researchgate.netgoogle.com Investigating similar catalytic oxidation processes for the production of this compound from readily available starting materials could provide a scalable and economically viable manufacturing route. njit.edu Furthermore, the development of processes that minimize the use of hazardous solvents and reagents is a critical aspect of green and sustainable industrial chemistry. skpharmteco.com A combined production method that yields multiple valuable products, such as the corresponding alcohol and acid alongside the aldehyde, could also enhance the economic feasibility of large-scale production. patsnap.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Hydroxy-2-isopropylbenzaldehyde, and how do reaction parameters affect yield and purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or formylation of phenolic precursors. For example, isopropyl groups can be introduced via alkylation using isopropyl halides/alcohols under acidic conditions (e.g., AlCl₃ or H₂SO₴). Key parameters include temperature (80–120°C), solvent choice (dichloromethane or toluene), and catalyst loading . Purification via column chromatography (hexane:ethyl acetate gradient) is critical to isolate isomers. Yield optimization should employ factorial design, with purity validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • ¹H NMR (CDCl₃): Aldehyde proton (δ 9.80–10.20, singlet), phenolic -OH (δ 5.50–6.50, broad), and isopropyl methyl groups (δ 1.20–1.40, doublet) .
  • FT-IR : C=O stretch (~1680 cm⁻¹) and broad O-H stretch (3200–3500 cm⁻¹).
  • HRMS : Exact mass match within 5 ppm error. For ambiguous cases, 2D NMR (HSQC/HMBC) resolves substitution patterns .

Q. What safety protocols and storage conditions are critical for this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves (≥0.11 mm), chemical goggles, and lab coats .
  • Storage : Amber glass under nitrogen at 2–8°C to prevent oxidation .
  • Spill Management : Neutralize with 10% sodium bicarbonate after inert absorption .
  • Stability Monitoring : Regular TLC (silica gel 60 F254) under UV 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity reports of this compound derivatives?

  • Methodological Answer :

Reproduce Studies : Use anhydrous solvents (verified by Karl Fischer titration) and controlled atmospheric conditions .

In Situ Monitoring : Track intermediates via FT-IR or stopped-flow UV-Vis spectroscopy.

Statistical Correction : Apply Benjamini-Hochberg procedure (FDR ≤0.05) to compare datasets and reduce false positives .

Validation : Cross-validate with X-ray crystallography of catalyst-substrate complexes.

Q. What computational strategies predict tautomerism and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311++G** level to map keto-enol tautomerism energy surfaces .
  • Molecular Dynamics : Simulate solvent effects (water/DMSO) using AMBER force fields.
  • Fukui Analysis : Identify nucleophilic/electrophilic sites. Validate with kinetic data (Arrhenius plots from UV-Vis spectroscopy) .

Q. How should SAR studies of this compound derivatives be designed?

  • Methodological Answer :

  • Phase 1 : Structural variation using Taguchi orthogonal arrays (e.g., L9 for 4 variables) .
  • Phase 2 : QSAR modeling with Dragon descriptors (topological, electronic) and partial least squares regression .
  • Phase 3 : Mechanistic validation via competitive inhibition assays (¹³C-labeled analogs) and X-ray crystallography of protein-ligand complexes.
  • Statistical Rigor : Apply multiplicity correction in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.